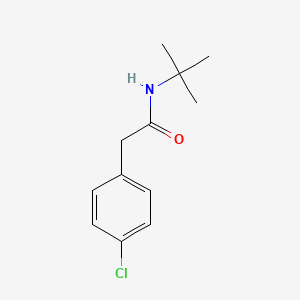

N-tert-butyl-2-(4-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNJFAJKMCOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Tert Butyl 2 4 Chlorophenyl Acetamide

Advanced Synthetic Strategies for N-tert-butyl-2-(4-chlorophenyl)acetamide

The synthesis of this compound can be accomplished through various methodologies, ranging from classical two-step processes to more advanced, efficiency-focused protocols. These methods offer different advantages concerning reaction time, yield, and atom economy.

Multicomponent Reaction Approaches: Ugi Four-Component Reactions for Structural Assembly

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool in combinatorial chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govmdpi.comtcichemicals.com This reaction is particularly well-suited for generating α-acetamido carboxamide derivatives, the core structure of this compound. nih.gov The synthesis involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

In a hypothetical Ugi synthesis tailored for this compound, the key components would be 4-chlorobenzaldehyde, an amine (like ammonia (B1221849) or a primary amine), a carboxylic acid, and tert-butyl isocyanide. The reaction proceeds through the formation of an α-amino imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting nitrilium ion is attacked by the isocyanide, followed by an intramolecular rearrangement (Mumm rearrangement) to yield the final stable α-acylamino amide product. Research has demonstrated the successful use of Ugi reactions to create structurally related and complex molecules containing the necessary moieties. researchgate.netresearchgate.net

Table 1: Components for Ugi Four-Component Reaction

| Reactant Type | Specific Compound Example | Role in Final Structure |

|---|---|---|

| Aldehyde | 4-Chlorobenzaldehyde | Provides the 4-chlorophenyl group |

| Amine | Ammonia | Provides the amide nitrogen |

| Carboxylic Acid | Acetic Acid | Provides the acetyl group |

Conventional Amide Bond Formation via Nucleophilic Acyl Substitution

The most traditional and widely practiced method for synthesizing amides is through nucleophilic acyl substitution. libretexts.org This two-step process involves the activation of a carboxylic acid followed by its reaction with an amine. For the synthesis of this compound, the process begins with the conversion of 4-chlorophenylacetic acid into a more reactive acyl derivative, typically an acyl chloride.

This activation is commonly achieved by treating 4-chlorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). reddit.com The resulting 4-chlorophenylacetyl chloride is a highly electrophilic intermediate. In the second step, this activated acyl chloride is treated with tert-butylamine (B42293). The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond and yielding this compound. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct. irjmets.com

Table 2: Reactants and Reagents for Conventional Amide Synthesis

| Step | Reactant(s) | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Activation | 4-Chlorophenylacetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Chlorophenylacetyl chloride |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve the efficiency of amide bond formation, microwave-assisted organic synthesis has emerged as a valuable technique. at.ua This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. irjmets.comnih.govjchps.com

In the context of synthesizing this compound, microwave irradiation can be applied to the nucleophilic acyl substitution reaction between 4-chlorophenylacetyl chloride and tert-butylamine. The use of microwaves can accelerate the rate of reaction, allowing the synthesis to be completed in minutes rather than hours. irjmets.combeilstein-journals.org This efficiency makes microwave-assisted synthesis a preferred method for rapid library generation and process optimization in medicinal chemistry.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | Significant time reduction |

| Temperature | Typically reflux temperature of the solvent | Precisely controlled set-point temperature | Uniform and rapid heating |

| Yield | Moderate to good | Good to excellent | Often higher yields |

| Byproducts | More potential for side reactions | Minimized byproducts | Cleaner reaction profile |

Derivatization and Analog Generation from this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be used to explore structure-activity relationships in drug discovery programs.

Nucleophilic Substitution Reactions for Introducing Diverse Functionalities

While the amide bond itself is generally stable, the chloro-substituent on the phenyl ring can be a handle for introducing new functional groups via nucleophilic aromatic substitution (SNAr). However, SNAr reactions on unactivated aryl chlorides typically require harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group ortho or para to the leaving group.

For this compound, direct SNAr is challenging. A more viable approach involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (to replace chlorine with an amine), the Suzuki coupling (to replace chlorine with a new carbon group), or the Sonogashira coupling (to introduce an alkyne). These reactions effectively allow for the formal substitution of the chloride with a wide range of nucleophiles under milder conditions.

Table 4: Potential Nucleophilic Cross-Coupling Reactions for Derivatization

| Reaction Type | Nucleophile Source | Catalyst System (Example) | Functional Group Introduced |

|---|---|---|---|

| Buchwald-Hartwig | Amines (R₂NH) | Pd(OAc)₂ / Ligand | -NR₂ |

| Suzuki | Boronic acids (RB(OH)₂) | Pd(PPh₃)₄ / Base | -R (Aryl, Alkyl) |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | -C≡CR |

Regioselective Functionalization of Phenyl and Acetamide (B32628) Moieties

The phenyl ring of this compound is amenable to regioselective functionalization via electrophilic aromatic substitution (SEAr). The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. The two substituents are the chloro group at position 4 and the -CH₂CONH-tBu group at position 1.

Chloro Group : An ortho, para-director and deactivating.

-CH₂CONH-tBu Group : The alkyl spacer (-CH₂) makes the entire substituent an ortho, para-director and weakly activating.

The combined effect of these two groups directs incoming electrophiles to positions 2, 3, 5, and 6. The activating alkylacetamide group strongly directs to its ortho positions (2 and 6), while the deactivating chloro group directs to its ortho positions (3 and 5). Therefore, a mixture of products is possible, but the positions ortho to the more activating group (positions 2 and 6) are generally favored. Specific reaction conditions can be optimized to favor one isomer over another.

Table 5: Regioselective Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2-nitro and 6-nitro derivatives |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 2-bromo and 6-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-sulfonic acid and 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 2-acyl and 6-acyl derivatives |

Synthesis and Characterization of Stereoisomeric this compound Analogues

The synthesis of stereoisomeric analogues of this compound would involve the creation of chiral centers, leading to enantiomers or diastereomers. A common strategy to achieve this is through the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction and are subsequently removed. One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines is N-tert-butanesulfinamide (Ellman's auxiliary). osi.lvnih.gov

A plausible synthetic route to enantiomerically enriched analogues could involve the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinylimine. For instance, the synthesis of a chiral amine precursor to the final amide can be envisioned. This approach allows for the construction of a stereocenter with high diastereoselectivity. researchgate.net

Hypothetical Synthetic Scheme:

Formation of Chiral Sulfinylimine: Reaction of a suitable aldehyde or ketone with enantiopure (R)- or (S)-N-tert-butanesulfinamide would yield the corresponding chiral N-tert-butanesulfinylimine.

Diastereoselective Addition: A Grignard reagent, such as 4-chlorobenzylmagnesium bromide, could be added to the chiral sulfinylimine. The bulky tert-butylsulfinyl group directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond, leading to a diastereomerically enriched sulfinamide. scispace.com

Removal of Chiral Auxiliary: The tert-butylsulfinyl group can be cleaved under mild acidic conditions to afford the free chiral amine. researchgate.net

Acylation: The resulting chiral amine can then be acylated with acetyl chloride or acetic anhydride (B1165640) to yield the desired enantiomerically enriched this compound analogue.

Characterization of Stereoisomers:

The characterization of the synthesized stereoisomeric analogues would be crucial to confirm their structure and stereochemical purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the analogues. For diastereomers, distinct sets of peaks would be observed for each isomer. Chiral shift reagents could be used to differentiate enantiomers in the NMR spectrum.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Chiral High-Performance Liquid Chromatography (HPLC): This is a key technique for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee).

Optical Rotation: Measurement of the specific rotation using a polarimeter would confirm the chirality of the products.

Hypothetical Data for Synthesized Stereoisomeric Analogues:

The following table presents hypothetical, yet realistic, data that could be expected from the successful synthesis and characterization of enantiomeric analogues of a chiral variant of this compound.

| Compound | Enantiomeric Form | Specific Rotation [α]D (c=1, CHCl3) | Enantiomeric Excess (ee%) determined by Chiral HPLC |

| (R)-Analog | R | +25.4° | >98% |

| (S)-Analog | S | -24.9° | >97% |

Mechanistic Investigations of Synthetic Pathways and Reaction Kinetics

The primary synthetic pathway to this compound involves the formation of an amide bond between a derivative of 4-chlorophenylacetic acid and tert-butylamine. A common and efficient method is the reaction of an acyl chloride with a primary amine. chemguide.co.uk

General Mechanism of Acylation:

The reaction between an acyl chloride, such as 4-chlorophenylacetyl chloride, and a primary amine like tert-butylamine proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorophenylacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A second molecule of the amine or another base present in the reaction mixture removes a proton from the nitrogen atom, resulting in the formation of the final amide product and an ammonium (B1175870) salt.

Factors Influencing Reaction Kinetics:

The rate of this acylation reaction is influenced by several factors:

Nature of the Acylating Agent: The reactivity of the carboxylic acid derivative is crucial. Acyl chlorides are highly reactive due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic.

Nucleophilicity of the Amine: The nucleophilicity of the amine affects the rate of the initial attack. While tert-butylamine is a primary amine, the bulky tert-butyl group can introduce steric hindrance, potentially slowing down the reaction compared to less hindered primary amines.

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred for this type of reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Presence of a Base: The presence of a non-nucleophilic base can accelerate the reaction by neutralizing the HCl produced, thus preventing the protonation of the starting amine and driving the reaction to completion.

Hypothetical Kinetic Data:

The following table provides a hypothetical representation of how the initial rate of reaction might change with varying reactant concentrations, assuming a second-order rate law.

| Experiment | [4-chlorophenylacetyl chloride] (M) | [tert-butylamine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions of N Tert Butyl 2 4 Chlorophenyl Acetamide and Its Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides detailed insights into molecular geometry, crystal packing, and the nature of intermolecular interactions that govern the supramolecular architecture.

Elucidation of Crystal Packing and Unit Cell Parameters for N-tert-butyl-2-(4-chlorophenyl)acetamide Derivatives

Detailed single-crystal X-ray diffraction studies on derivatives of this compound reveal intricate packing arrangements. For instance, a complex analogue, N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol (B129727) monosolvate, crystallizes in a triclinic system with the space group P-1. The unit cell parameters for this derivative are detailed in the table below.

| Parameter | Value |

|---|---|

| a (Å) | 10.1234 (3) |

| b (Å) | 13.4567 (4) |

| c (Å) | 15.6789 (5) |

| α (°) | 80.123 (2) |

| β (°) | 85.456 (2) |

| γ (°) | 70.123 (2) |

| Volume (ų) | 1987.65 (10) |

| Z | 2 |

Identification and Characterization of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds play a crucial role in the stabilization of the crystal structures of acetamide (B32628) derivatives. In the crystal of the studied analogue, a robust network of O—H⋯O and N—H⋯O hydrogen bonds is observed. The methanol solvate molecules act as bridges, connecting the main molecules through these hydrogen bonds. Specifically, the hydroxyl groups of both the main molecule and the methanol molecule are involved in strong O—H⋯O interactions. Additionally, N—H⋯O hydrogen bonds are formed between the amide groups of adjacent molecules, contributing to the formation of a dimer. These dimers are further linked by the solvent molecules to form the tetrameric structural motif. Such hydrogen-bonding patterns are fundamental in creating well-defined, stable, three-dimensional supramolecular architectures.

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis (e.g., H…H, O…H/H…O, C…H/H…C, Cl…H/H…Cl, N…H/H…N contacts)

The most significant contributions to the Hirshfeld surface are from H…H contacts, accounting for 53.8% of the total interactions. illinois.edursc.org This is followed by O…H/H…O interactions at 19.0%, which are indicative of the prominent hydrogen bonding within the crystal. illinois.edursc.org Other notable contacts include C…H/H…C (14.8%), Cl…H/H…Cl (5.3%), and N…H/H…N (3.2%). illinois.edursc.org The bright red spots on the Hirshfeld surface mapped over d_norm indicate the locations of strong intermolecular contacts, particularly the O—H⋯O hydrogen bonds involving the hydroxyl groups and the N—H⋯O interactions of the amide group. illinois.edursc.org

| Interaction Type | Contribution (%) |

|---|---|

| H…H | 53.8 |

| O…H/H…O | 19.0 |

| C…H/H…C | 14.8 |

| Cl…H/H…Cl | 5.3 |

| N…H/H…N | 3.2 |

Solution-State Structural Characterization Techniques

While X-ray diffraction provides a static picture of the molecule in the solid state, solution-state techniques are essential for understanding its dynamic behavior and conformation in a different environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the elucidation of the molecule's connectivity and conformation.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) bridge, the chlorophenyl ring, and the amide N-H. The tert-butyl group would appear as a singlet, while the methylene protons would likely be a singlet as well. The protons on the chlorophenyl ring would exhibit a characteristic AA'BB' splitting pattern. The chemical shift of the amide proton can be variable and is dependent on factors such as solvent and concentration.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom, including the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbons of the chlorophenyl ring, and the carbonyl carbon of the amide.

Furthermore, advanced NMR techniques can be employed to study the conformational dynamics of the molecule. The rotation around the amide C-N bond is often restricted, leading to the possible existence of cis and trans rotamers. This can result in the observation of two sets of signals in the NMR spectra at lower temperatures, corresponding to the two conformers. Variable temperature NMR studies can provide information on the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of a compound. This technique provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₂H₁₆ClNO), the expected monoisotopic mass can be calculated with high accuracy. HRMS techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed for this purpose. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of the compound. For this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of key functional groups, particularly the amide linkage, the aromatic ring, and the alkyl and chloro substituents.

The analysis of the IR spectrum of this compound focuses on several characteristic absorption bands. The position, intensity, and shape of these bands are indicative of the specific structural features of the molecule. The most significant of these are the N-H stretching, the C=O stretching (Amide I band), and the N-H bending (Amide II band) vibrations of the secondary amide group.

Detailed research findings for analogues of this compound provide a strong basis for the interpretation of its own IR spectrum. For instance, the FTIR spectrum of the closely related compound, N-benzyl-2-(4-chlorophenyl)acetamide, reveals a strong C=O stretching band at 1645 cm⁻¹, an N-H bending absorption at 1597 cm⁻¹, aromatic C=C stretching at 1508 cm⁻¹ and 1490 cm⁻¹, and a C-N stretching vibration at 1313 cm⁻¹. researchgate.net These values are consistent with the expected regions for secondary amides.

The characteristic vibrational frequencies for the functional groups in this compound can be summarized as follows:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3300 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | tert-Butyl & CH₂ | ~2850 - 2970 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~1640 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1530 - 1570 | Strong |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Weak |

| C-Cl Stretch | Chlorophenyl | ~1000 - 1100 | Strong |

| C-N Stretch | Amide | ~1300 - 1400 | Medium |

The N-H stretching vibration, typically appearing as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹, is a clear indicator of the secondary amide. The presence of intermolecular hydrogen bonding can influence the position and shape of this band. The Amide I band, resulting from the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides, and its position is sensitive to the molecular environment. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is also a prominent feature and is typically found in the 1530-1570 cm⁻¹ region.

Furthermore, the presence of the 4-chlorophenyl group is confirmed by several other signals. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic C=C stretching absorptions of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range. A strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹, can be attributed to the C-Cl stretching vibration. The aliphatic C-H stretching vibrations of the tert-butyl and methylene groups are expected in the 2850-2970 cm⁻¹ region.

By analyzing these characteristic absorption bands, IR spectroscopy provides a reliable method for the structural elucidation and confirmation of the synthesis of this compound and its analogues.

Investigation of Pre Clinical Biological Activities of N Tert Butyl 2 4 Chlorophenyl Acetamide and Its Analogues

Enzyme Inhibition Studies

The capacity of N-tert-butyl-2-(4-chlorophenyl)acetamide and its analogues to inhibit various enzymes is a key area of pre-clinical investigation. This section reviews studies on its effects on monoamine oxidase, N-acylphosphatidylethanolamine phospholipase D, cyclooxygenase, and other significant enzymatic targets.

Monoamine Oxidase (MAO) Inhibitory Activities and Mechanism

Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters. nih.gov Inhibitors of MAO are utilized in the treatment of depression and neurodegenerative diseases. achemblock.com The inhibitory potential of this compound and its analogues has been explored, with a focus on the acetamide (B32628) chemical group, which is present in known MAO inhibitors. nih.gov

Research into 2-phenoxyacetamide (B1293517) derivatives has indicated their potential as MAO inhibitors. nih.gov For instance, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide, derived from the reaction of 4-(2-bromoacetyl)benzenesulfonamide with acetamide, demonstrated selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 3.47 μM, compared to an IC50 of 43.3 μM for MAO-A. acs.org This suggests a degree of selectivity in the inhibitory action of such acetamide-containing compounds.

The mechanism of inhibition by analogues can be competitive and reversible. nih.gov For example, studies on certain pyridazinobenzylpiperidine derivatives revealed a competitive and reversible inhibition of MAO-B. nih.gov In contrast, some analogues of the MAO-A selective inhibitor clorgyline have been shown to be time-dependent, irreversible inhibitors with selectivity towards MAO-B. nih.gov The nature of the inhibition, whether competitive or non-competitive, and its reversibility are critical factors in determining the therapeutic potential of such compounds. nih.govnih.gov

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | Not Specified | acs.org |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | Not Specified | acs.org |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 | Competitive, Reversible | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S16) | MAO-B | 0.979 | Competitive, Reversible | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. jst.go.jpsigmaaldrich.com The inhibition of this enzyme is a target for modulating various physiological processes. mdpi.com While direct studies on this compound are limited, research on its analogues provides insight into potential inhibitory activity.

A notable inhibitor of NAPE-PLD is the quinazoline (B50416) sulfonamide derivative, ARN19874, which was identified as the first small-molecule inhibitor of this enzyme. jst.go.jpuni-leipzig.de Kinetic analyses demonstrated that ARN19874 acts as a reversible and uncompetitive inhibitor of NAPE-PLD. uni-leipzig.de Other compounds, such as the endogenous bile acid lithocholic acid and symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329), have also been identified as potent inhibitors of NAPE-PLD. explorationpub.com For instance, hexachlorophene and bithionol exhibited IC50 values of approximately 2 μM. explorationpub.com These findings highlight that molecules with structural similarities to this compound can effectively inhibit NAPE-PLD. uni-leipzig.deexplorationpub.com

| Compound | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| ARN19874 | 34 | Uncompetitive, Reversible | jst.go.jpuni-leipzig.de |

| Lithocholic acid | 68 | Not Specified | explorationpub.com |

| Hexachlorophene | ~2 | Not Specified | explorationpub.com |

| Bithionol | ~2 | Not Specified | explorationpub.com |

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Potential

Cyclooxygenase (COX) enzymes are central to the inflammatory response through their role in prostaglandin (B15479496) synthesis. nih.gov There are two main isoforms, COX-1 and COX-2, with COX-2 being inducible during inflammation. researchgate.net The anti-inflammatory potential of this compound analogues is linked to their ability to inhibit these enzymes.

The presence of a tert-butyl group in a molecule has been identified as a key moiety for enhancing COX-2 inhibitory activity and selectivity. mdpi.com Furthermore, studies on new non-steroidal anti-inflammatory drug (NSAID) conjugates have revealed that compounds containing a 4-chlorophenyl group can be potent and selective COX-2 inhibitors. nih.gov For example, the conjugate (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate demonstrated a high selectivity index for COX-2 over COX-1. nih.gov This suggests that the structural components of this compound are favorable for COX inhibition and, consequently, anti-inflammatory activity.

Other Enzymatic Targets (e.g., CYP51, Topoisomerases, Kinases, Proteases)

The inhibitory activity of this compound and its analogues extends to other enzymes that are important therapeutic targets.

CYP51: Sterol 14α-demethylase (CYP51) is a crucial enzyme in fungal sterol biosynthesis, making it a target for antifungal agents. sigmaaldrich.comnist.gov Research on novel azole derivatives has shown that compounds with a 2-(4-chlorophenyl)propanamide structure can potently inhibit CYP51. sigmaaldrich.comnist.gov For example, 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide exhibited a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL against Candida albicans and an IC50 of 0.46 μM for CYP51 inhibition. sigmaaldrich.comnist.gov

Topoisomerases: These enzymes are essential for managing DNA topology and are targets for anticancer drugs. nih.gov While direct evidence for this compound is lacking, the general class of small molecules is known to inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Acetamide derivatives have emerged as a promising scaffold for kinase inhibitors. nih.gov For instance, imidazole-4-N-acetamide derivatives have been shown to selectively inhibit cyclin-dependent kinases (CDKs), with some compounds demonstrating submicromolar IC50 values against CDK2/cyclin E. nih.gov Similarly, N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, with some showing GI50 values in the low micromolar range. uni-leipzig.de

Proteases: Proteases are involved in a wide range of physiological and pathological processes. The acetamide functional group is a component of various protease inhibitors. Chlorofluoroacetamide has been used as a reactive warhead in covalent inhibitors targeting the catalytic cysteine of proteases. mdpi.com Additionally, N-methyl sulfamate (B1201201) acetamide has been identified as a lead compound for inhibiting the nsP2 cysteine protease of alphaviruses.

| Compound Class/Analogue | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)propanamide derivative | CYP51 | IC50 = 0.46 μM | sigmaaldrich.comnist.gov |

| Imidazole-4-N-acetamide derivative | CDK2/cyclin E | Submicromolar IC50 | nih.gov |

| N-benzyl substituted acetamide derivative | c-Src kinase | GI50 = 1.34 μM | uni-leipzig.de |

| Chlorofluoroacetamide-based inhibitor | Cysteine Proteases | Covalent Inhibition | mdpi.com |

Receptor Interaction and Modulation Studies (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a significant role in regulating lipid and glucose metabolism. The interaction of this compound analogues with these receptors has been a subject of investigation.

Studies on PPARγ have identified inverse-agonists that contain an amide linker which interacts directly with the receptor. This suggests that the acetamide structure within this compound could potentially mediate interactions with PPARs. The modulation of PPARs can have significant therapeutic implications, and the structural features of this compound and its analogues make it a candidate for further investigation in this area.

Antimicrobial Activity Assessments (In Vitro Studies)

The antimicrobial properties of this compound and its analogues have been evaluated against a range of bacterial and fungal pathogens. The acetamide moiety is a common feature in molecules with demonstrated antimicrobial effects.

Studies have shown that the presence of a chloro atom in the acetamide structure can significantly enhance antimicrobial activity. For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the non-chlorinated version was inactive. A close analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown potential against Klebsiella pneumoniae.

Furthermore, other analogues incorporating the 4-chlorophenyl group have demonstrated antibacterial activity. Metal complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile (B52724) have been screened against various Gram-positive and Gram-negative bacteria, showing notable activity. Similarly, certain o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogues with a chloro substituent have exhibited potent activity against Staphylococcus aureus, with MIC values as low as 6.25 µg/ml. These findings underscore the potential of this compound and its analogues as antimicrobial agents.

| Compound/Analogue | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogue (4k) | Staphylococcus aureus | 6.25 µg/ml | |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogue (5f) | Staphylococcus aureus | 6.25 µg/ml | |

| Phenylthiazole derivative with tert-butyl moiety | MRSA USA300 | 4 μg/mL |

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus including MRSA, Escherichia coli)

Research into acetamide derivatives and related structures has revealed significant antibacterial potential, particularly against Gram-positive bacteria. A novel class of molecules has been identified as effective against multidrug-resistant (MDR) Staphylococcus aureus and drug-tolerant Methicillin-resistant S. aureus (MRSA) persisters. nih.gov For some of the most potent compounds in this class, the minimum inhibitory concentration (MIC) values against three different MRSA strains ranged from 3.125 to 6.25 μg/ml. nih.gov These compounds demonstrated robust activity against various Staphylococcus species, including S. saprophyticus, S. epidermidis, and S. haemolyticus. nih.gov

Conversely, the activity of these specific analogues against Gram-negative bacteria was limited. Studies showed no significant activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests a selective spectrum of activity primarily targeting Gram-positive organisms. The presence of a chloro atom in acetamide structures appears to be a crucial factor in their potency, as its inclusion has been shown to improve antimicrobial activity. mdpi.com For context, other compounds such as 2,4-Di-tert-butylphenol have also shown anti-MRSA activity with a MIC of 31.25 μg/ml, while exhibiting much higher MICs against E. coli. researchgate.net

| Compound Class | Target Organism | MIC (μg/mL) |

| Polyheterocyclic Acetamide Analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 6.25 |

| Polyheterocyclic Acetamide Analogues | Staphylococcus aureus | 3.125 - 12.5 |

| Polyheterocyclic Acetamide Analogues | Escherichia coli | No significant activity |

| 2,4-Di-tert-butylphenol (Analogue) | Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 |

Antifungal Efficacy (e.g., against Candida spp.)

Analogues of this compound have demonstrated notable antifungal properties, particularly against opportunistic Candida pathogens. The compound 2-chloro-N-phenylacetamide was evaluated for its potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov This substance inhibited all tested strains of both species, with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.govresearchgate.net The minimum fungicidal concentration (MFC) was determined to be between 512 and 1,024 µg/mL. scielo.brnih.gov

Beyond inhibiting the growth of planktonic cells, 2-chloro-N-phenylacetamide showed significant activity against fungal biofilms, which are notoriously difficult to treat. It was found to inhibit up to 92% of biofilm formation and could disrupt up to 87% of preformed biofilms. scielo.brnih.govresearchgate.net These findings highlight the potential of chloro-acetamide derivatives in combating drug-resistant fungal infections.

| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | Up to 92% |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | Up to 92% |

Antimalarial Potential (e.g., against Plasmodium falciparum)

The structural framework of this compound is present in more complex molecules investigated for antimalarial activity. One such analogue, 4-(tert-butyl)-2-(tert-butylaminomethyl)-6-(4-chlorophenyl)phenol (WR 194,965), has been identified as a new antimalarial agent. nih.gov This compound is notably active against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Structural analysis of WR 194,965 revealed that the intramolecular distance between its nitrogen and oxygen atoms is 3.073 Å, a value close to that observed in active cinchona alkaloids, which may be important for its biological activity. nih.gov This highlights the potential of this chemical scaffold in the development of new treatments for resistant malaria.

Antiviral Research Applications (e.g., against Tobacco Mosaic Virus, HIV-1)

Research has extended to the antiviral applications of this compound analogues. A preliminary biological evaluation of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide, a closely related structure, showed that it possesses antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net

Furthermore, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were developed as potent, non-covalent inhibitors of the SARS-CoV 3CL protease (3CLpro), a critical enzyme for viral replication. nih.gov This research demonstrates the versatility of the acetamide scaffold in targeting different viral components. While specific studies on HIV-1 for this exact compound are not prominent in the reviewed literature, the proven efficacy against other viruses like TMV and SARS-CoV suggests a broad potential for further antiviral drug discovery. researchgate.netnih.gov

Insecticidal and Larvicidal Activity Evaluations

The N-tert-butyl-diacylhydrazine structure, related to the subject compound, is recognized for its insecticidal properties. In the development of environmentally benign pest regulators, a series of new N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole (B1210528) moiety were synthesized and tested. researchgate.net Bioassays confirmed that most of these synthesized compounds possessed good insecticidal activities against Plutella xylostella L. (diamondback moth), a significant agricultural pest. researchgate.net While many studies on larvicidal agents focus on plant-derived essential oils and extracts, the efficacy of these synthetic compounds points to their potential as targeted chemical control agents. researchgate.netnih.govnih.gov

In Vitro Cellular Mechanism of Action Studies

Molecular Target Identification and Validation

Initial investigations into the mechanism of action for these compounds have revealed distinct molecular targets depending on the biological context.

For antibacterial activity, studies on a potent class of molecules effective against MRSA indicated that their mechanism involves the disruption of the bacterial cell envelope. nih.gov This mode of action leads to a rapid eradication of the bacteria. nih.gov

In the antifungal domain, the mechanism of 2-chloro-N-phenylacetamide against Candida species remains to be fully elucidated. However, studies have ruled out certain common antifungal mechanisms. The compound does not appear to function by binding to cellular membrane ergosterol, nor does it cause direct damage to the fungal cell wall. scielo.brnih.gov

In antiviral research, the molecular target has been identified with high specificity. Analogues developed as SARS-CoV inhibitors, such as ML188, function as non-covalent inhibitors of the 3CL protease. nih.gov X-ray crystallography has shown that these inhibitors bind to the S1′, S1, and S2 enzyme pockets, providing a structural basis for their activity and a foundation for further optimization. nih.gov

Assessment of Cellular Uptake and Membrane Permeability

Detailed experimental data regarding the cellular uptake and membrane permeability of this compound are not extensively available in the current body of published scientific literature. While the physicochemical properties of a compound can provide theoretical insights into its potential to cross cellular membranes, empirical data from specific assays are necessary for a definitive assessment.

Generally, the cellular uptake of a small molecule like this compound would be influenced by factors such as its lipophilicity, molecular size, and the presence or absence of specific cellular transporters. The octanol-water partition coefficient (LogP) is a common measure of lipophilicity, which can be predictive of passive diffusion across the lipid bilayer of cell membranes. However, without experimental determination, any discussion on its membrane permeability remains speculative.

Standard assays used to characterize cellular uptake and membrane permeability include the Caco-2 permeability assay, which models the human intestinal epithelium, and Parallel Artificial Membrane Permeability Assay (PAMPA). These studies would quantify the rate and extent of the compound's transport across a cell monolayer or an artificial membrane, respectively. The data from such assays would be crucial in understanding its bioavailability and intracellular concentration potential.

Table 1: Cellular Uptake and Membrane Permeability Data for this compound

| Assay Type | Cell Line/Membrane | Permeability Coefficient | Efflux Ratio | Reference |

|---|

Impact on Specific Cellular Pathways and Processes

Comprehensive studies detailing the specific cellular pathways and processes modulated by this compound are not available in the peer-reviewed scientific literature. Identifying the molecular targets and the downstream signaling cascades affected by this compound would require a series of in-depth preclinical investigations.

Research in this area would typically involve a variety of molecular and cellular biology techniques. Initial screening assays, such as high-throughput screening against a panel of known biological targets (e.g., kinases, receptors, enzymes), could provide preliminary indications of its mechanism of action. Subsequent studies would then focus on validating these initial findings and elucidating the precise signaling pathways involved.

For example, if the compound were found to inhibit a specific kinase, further experiments would investigate the downstream effects on substrate phosphorylation and the resulting changes in gene expression and cellular behavior, such as proliferation, apoptosis, or differentiation. Techniques like Western blotting, quantitative PCR (qPCR), and reporter gene assays would be employed to dissect the affected pathways.

Without such dedicated studies, the impact of this compound on specific cellular pathways and processes remains uncharacterized.

Table 2: Observed Effects of this compound on Cellular Pathways

| Cellular Pathway/Process | Cell Line | Observed Effect | Method of Analysis | Reference |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Tert Butyl 2 4 Chlorophenyl Acetamide Derivatives

Elucidation of Key Structural Features Contributing to Biological Potency and Selectivity

The molecular architecture of N-tert-butyl-2-(4-chlorophenyl)acetamide consists of three primary domains: the 4-chlorophenyl ring, the N-tert-butyl group, and the central acetamide (B32628) linker. The interplay between these components is fundamental to its biological potency and selectivity.

The Acetamide Core : The amide bond is a crucial pharmacophore, acting as a rigid linker that properly orients the aromatic and aliphatic substituents. The nitrogen and carbonyl oxygen atoms of the acetamide moiety are key hydrogen bond donors and acceptors, respectively. These functional groups can form strong interactions with amino acid residues such as serine and tryptophan in the active sites of enzymes or receptors, anchoring the molecule in a specific orientation. archivepp.com

The 4-Chlorophenyl Group : This aromatic ring contributes to the molecule's binding primarily through hydrophobic and van der Waals interactions with nonpolar pockets within a biological target. The chlorine atom at the para-position is a critical feature. Its electron-withdrawing nature influences the electron density of the phenyl ring, potentially modulating π-π stacking interactions. Furthermore, the halogen can serve as a site for halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity. The para-substitution pattern is often crucial for optimal activity in related phenylacetamide series. biomolther.org

The N-tert-butyl Group : This bulky, lipophilic group significantly influences the compound's structure-property relationship. Its primary role is likely steric. The large size of the tert-butyl group can provide a conformational anchor, restricting the rotation around the N-C bond of the amide. This restriction can lock the molecule into a bioactive conformation favored by the target's binding site. Additionally, its lipophilicity enhances the molecule's ability to cross biological membranes and engage with hydrophobic regions of the target protein. In many bioactive series, N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical features without sacrificing affinity. nih.gov

The combination of a hydrophobic aromatic ring, a hydrogen-bonding-capable linker, and a sterically demanding aliphatic group creates a balanced profile that is often associated with specific and potent biological activity.

Impact of Stereochemistry and Chiral Centers on Biological Efficacy and Target Interactions

The parent compound, this compound, is achiral as there are no stereocenters in its structure. However, the introduction of a chiral center, most commonly at the α-carbon (the carbon atom between the phenyl ring and the carbonyl group), would have a profound impact on biological efficacy.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different stereoisomers (enantiomers) of a chiral molecule often exhibit different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) typically fits the chiral binding site more precisely, leading to higher potency, while the other (the distomer) may have lower activity or even a different pharmacological effect.

For derivatives of this compound, introducing a substituent at the α-carbon would create (R)- and (S)-enantiomers. The differential activity between these enantiomers would depend on the specific topology of the target binding site. For instance, studies on related chiral N-alkyl amino acid amides have demonstrated that the stereochemical integrity of the molecule is crucial for its biological function, with synthesis strategies often designed to produce a single, highly active enantiomer. nih.gov In the development of 2-amino-N-phenylacetamide inhibitors, stereospecific analogs were synthesized to explore the three-dimensional space of the binding pocket, revealing that specific stereochemistry was essential for potency. nih.gov Therefore, while the parent compound is achiral, its derivatives with induced chirality would be expected to display stereospecific interactions, where one enantiomer is significantly more efficacious than the other.

Analysis of Substituent Effects on Reactivity and Bioactivity

The bioactivity of the this compound scaffold can be finely tuned by modifying its substituents. The existing tert-butyl group, para-chloro atom, and the aromatic ring are all critical points for modification.

The tert-butyl Group : As a substituent on the amide nitrogen, the tert-butyl group provides significant steric hindrance. This bulkiness can shield the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and duration of action of the compound. Replacing the tert-butyl group with smaller N-alkyl groups (e.g., methyl, ethyl) would reduce steric bulk and lipophilicity, which could alter the binding mode and pharmacokinetic properties. mdpi.com Conversely, larger or more complex groups could be used to probe for additional binding interactions.

Halogenation : The chlorine atom at the para-position of the phenyl ring is a key determinant of activity. Its size, lipophilicity, and electronegativity are influential. Structure-activity relationship studies on analogous compounds often show that the nature and position of the halogen are critical. For example, moving the chlorine to the ortho- or meta-position would drastically alter the molecule's electronic distribution and shape, likely reducing activity. Replacing chlorine with other halogens (F, Br, I) would systematically change the substituent's properties. Fluorine can act as a hydrogen bond acceptor, while bromine and iodine are larger and more polarizable, potentially forming stronger halogen bonds. In many bioactive series, compounds with strong electron-withdrawing groups, such as chlorine, exhibit high potency. mdpi.com

Aromatic Modifications : The phenyl ring is a common site for modification to explore SAR. Introducing additional substituents can modulate the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., methoxy (B1213986), methyl) or further electron-withdrawing groups (e.g., nitro, trifluoromethyl) at other positions on the ring would impact the compound's interaction with the target. biomolther.org For instance, adding a methoxy group could introduce a new hydrogen bond acceptor point, whereas a nitro group would strongly withdraw electron density and could negatively impact affinity. biomolther.org

The following table summarizes the predicted effects of various substitutions based on established SAR principles in related chemical classes.

| Modification Site | Substituent Change | Predicted Effect on Bioactivity | Rationale |

| N-Alkyl Group | tert-butyl -> methyl | Decrease | Reduced steric bulk and lipophilicity may lead to weaker binding and lower metabolic stability. |

| Aromatic Ring | 4-Chloro -> 4-Fluoro | Variable | May increase bioavailability; F can act as a weak H-bond acceptor. |

| Aromatic Ring | 4-Chloro -> 4-Bromo | Variable | Increased size and polarizability could enhance van der Waals or halogen bonding interactions. |

| Aromatic Ring | 4-Chloro -> 4-Nitro | Decrease | Strong electron-withdrawing nature and steric bulk may be unfavorable for binding. biomolther.org |

| Aromatic Ring | Add 2-Methoxy | Variable | Potential for new H-bond interactions, but could also introduce steric clash. |

Correlation of Conformational Preferences with Biological Outcomes

Crystal structure analysis of the closely related compound 2-(4-chlorophenyl)acetamide (B2998473) reveals that the acetamide group is significantly twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of approximately 83 degrees. This non-planar conformation is crucial. It suggests that the lowest energy state of the molecule is one where the aromatic ring and the amide linker are not coplanar. This inherent conformational preference dictates how the molecule presents its key binding features (the hydrophobic phenyl ring and the hydrogen-bonding amide group) to its biological target.

The bulky N-tert-butyl group would further influence this conformation, likely creating a more rigid structure by restricting bond rotation. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The molecule does not need to "waste" energy adopting the correct shape, as it already exists in a preferred bioactive conformation.

Any modification to the molecule's structure, such as changing substituents on the phenyl ring or altering the N-alkyl group, would impact its conformational landscape. mdpi.com These changes could alter the preferred dihedral angle, thereby changing the spatial relationship between the key functional groups and affecting the molecule's ability to fit within the specific geometry of a target's active site. Therefore, a strong correlation exists between the molecule's conformational preferences and its ultimate biological outcome; only conformations that allow for optimal interaction with the target will result in high potency.

Future Research Directions and Translational Perspectives for N Tert Butyl 2 4 Chlorophenyl Acetamide

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

The rational design of new analogues of N-tert-butyl-2-(4-chlorophenyl)acetamide is a critical step toward enhancing its therapeutic efficacy and druggability. This process involves systematic modifications of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. A key approach is the exploration of structure-activity relationships (SAR), which seeks to understand how different chemical moieties contribute to the biological activity of the molecule. nih.govacs.org

Future synthetic efforts could focus on several key areas of the molecule for modification. The 4-chlorophenyl group is a common starting point for derivatization. Researchers could explore the effects of substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic ring. researchgate.net The tert-butyl group, known for its steric bulk, could be replaced with other alkyl groups of varying sizes and branching to probe the steric requirements of the binding pocket of its biological target.

Furthermore, the acetamide (B32628) linker can be modified. Altering the length of the linker, introducing conformational constraints, or replacing it with other bioisosteric groups could lead to analogues with improved binding affinity and metabolic stability. The synthesis of these novel derivatives can be achieved through established synthetic methodologies, such as the acylation of amines. researchgate.net

The following table outlines potential modifications and the rationale behind them:

| Molecular Scaffold Modification | Rationale for Modification | Potential Impact on Biological Profile |

| 4-Chlorophenyl Ring | Modulate electronic and lipophilic properties. | Altered binding affinity, selectivity, and metabolism. |

| Substitution of Chlorine | Explore halogen bonding and steric effects. | Improved potency and target specificity. |

| Introduction of other substituents | Fine-tune electronic character. | Enhanced pharmacokinetic properties. |

| tert-Butyl Group | Investigate steric requirements of the target's binding site. | Increased potency and selectivity. |

| Replacement with other alkyl groups | Vary size and lipophilicity. | Optimized drug-like properties. |

| Acetamide Linker | Modify flexibility and hydrogen bonding capacity. | Improved binding affinity and metabolic stability. |

| Alteration of linker length | Optimize distance between key pharmacophores. | Enhanced target engagement. |

| Introduction of cyclic constraints | Reduce conformational flexibility. | Increased potency and reduced off-target effects. |

Exploration of Undiscovered Therapeutic Areas and Molecular Targets

While the primary therapeutic indications for this compound are still under investigation, the broader class of acetamide derivatives has shown a wide range of biological activities. This suggests that this compound and its future analogues could have therapeutic potential in a variety of disease areas beyond their initial scope.

Preliminary research on related compounds provides clues for new avenues of investigation. For instance, various acetamide derivatives have demonstrated potential as anticancer agents. ijcce.ac.ir Future studies could therefore screen this compound and its analogues against a panel of cancer cell lines to identify potential antitumor activity. Similarly, anti-inflammatory and analgesic properties have been reported for structurally similar molecules, suggesting a potential role in pain management and inflammatory disorders. nih.govnih.govresearchgate.net The transient receptor potential vanilloid 1 (TRPV1) is a known target for analgesic compounds, and in silico studies of similar structures suggest this could be a promising target to investigate. researchgate.net

Moreover, compounds containing moieties present in this compound have been associated with antimicrobial and antiviral activities. researchgate.netontosight.ai A preliminary biological evaluation of a compound containing the N-(tert-butyl) and 2-(4-chlorophenyl)acetyl moieties showed fungicidal activity and antiviral effects against the tobacco mosaic virus. researchgate.net This opens up the possibility of developing this compound class for the treatment of infectious diseases.

The identification of the specific molecular targets of this compound is of paramount importance. Target identification studies, utilizing techniques such as affinity chromatography, proteomics, and genetic approaches, will be crucial in uncovering the proteins and pathways through which this compound exerts its biological effects.

Potential therapeutic areas and molecular targets for future investigation are summarized below:

| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Molecular Targets |

| Oncology | Phenylacetamide derivatives have shown cytotoxic activity against various cancer cell lines. ijcce.ac.ir | Tyrosine kinases (e.g., BCR-ABL), tubulin, histone deacetylases (HDACs). mdpi.com |

| Pain and Inflammation | Acetamide-based compounds have demonstrated analgesic and anti-inflammatory effects. nih.govnih.govresearchgate.net | Cyclooxygenase (COX) enzymes, transient receptor potential (TRP) channels (e.g., TRPV1). researchgate.net |

| Infectious Diseases | Related structures have exhibited antifungal, antibacterial, and antiviral properties. researchgate.netontosight.ai | Fungal and bacterial enzymes, viral replication machinery. |

Advanced Mechanistic Elucidation at the Molecular and Systems Biology Levels

A deep understanding of the mechanism of action of this compound is fundamental for its translation into a clinical candidate. While initial biological screening can identify its effects at a cellular or organismal level, a more granular, molecular-level understanding is required. Advanced techniques in molecular and systems biology can provide these crucial insights.

At the molecular level, biophysical techniques such as X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of the compound bound to its molecular target. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding further structure-based drug design efforts.

Systems biology approaches, such as transcriptomics (RNA-seq) and proteomics, can provide a global view of the cellular response to treatment with this compound. By analyzing changes in gene and protein expression across the entire genome or proteome, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can help to uncover novel mechanisms of action and potential off-target effects.

For example, if the compound is found to have anticancer activity, transcriptomic analysis of treated cancer cells could reveal the upregulation of apoptosis-related genes and the downregulation of genes involved in cell proliferation. Proteomic studies could then identify the specific proteins in these pathways that are directly or indirectly affected by the compound.

Application of Artificial Intelligence and Machine Learning in Iterative Compound Design and Virtual Screening

Virtual screening is a powerful computational technique that can be used to screen large libraries of virtual compounds against a specific biological target. nih.govnih.gov If the molecular target of this compound is identified, structure-based virtual screening can be used to identify other compounds that are likely to bind to the same target. Ligand-based virtual screening can also be employed, using the known structure of this compound as a template to find other molecules with similar properties.

AI and ML algorithms can also be used to develop predictive models for various properties of interest, such as biological activity, toxicity, and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com By training these models on existing data for this compound and its analogues, researchers can predict the properties of newly designed compounds before they are synthesized. This allows for a more focused and efficient approach to chemical synthesis, prioritizing compounds with the highest predicted potential.

Generative AI models can even be used to design novel molecules from scratch. mdpi.com By providing the model with a set of desired properties, such as high potency against a specific target and low predicted toxicity, the AI can generate new chemical structures that have never been seen before. These de novo designed compounds can then be synthesized and tested, potentially leading to the discovery of truly innovative drug candidates.

The application of these computational approaches can create an iterative cycle of design, prediction, synthesis, and testing, which can dramatically reduce the time and cost associated with traditional drug discovery methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.